molecular formula C20H15NO B12853132 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile

2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B12853132
M. Wt: 285.3 g/mol
InChI Key: OGNJWEYMJJCLKL-UHFFFAOYSA-N
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Description

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with a nitrile group at the 4-position

Preparation Methods

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct C-H hydroxylation of biphenyl compounds, which can be achieved using specific reagents and conditions . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.

Chemical Reactions Analysis

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, benzylic oxidation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . Reduction reactions can convert nitro groups to amines using zinc or tin in dilute mineral acid . Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce different functional groups to the biphenyl structure . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be compared with other similar compounds, such as 2’-(Benzyloxy)[1,1’-biphenyl]-2-amine hydrochloride and 2’-(Benzyloxy)[1,1’-biphenyl]-3-yl)boronic acid These compounds share similar biphenyl structures but differ in their functional groups, which can influence their chemical properties and applications

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(2-phenylmethoxyphenyl)benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13H,15H2

InChI Key

OGNJWEYMJJCLKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C#N

Origin of Product

United States

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